molecular formula C7H5F3N2O B1412051 3-Amino-2-(trifluoromethyl)isonicotinaldehyde CAS No. 1227598-34-6

3-Amino-2-(trifluoromethyl)isonicotinaldehyde

Cat. No. B1412051
M. Wt: 190.12 g/mol
InChI Key: WSXNUUSUWXIJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(trifluoromethyl)isonicotinaldehyde (3-ATI) is a versatile synthetic intermediate for the preparation of various types of compounds. It is a colorless solid with a molecular weight of 206.14 g/mol and a melting point of 87-88 °C. 3-ATI is used in a wide variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a useful synthetic intermediate for the preparation of compounds with a variety of biological activities, including anti-cancer, anti-inflammatory, and antifungal activities.

Mechanism Of Action

3-Amino-2-(trifluoromethyl)isonicotinaldehyde is a versatile synthetic intermediate that can be used to synthesize compounds with a variety of biological activities. The mechanism of action of these compounds is dependent on the specific compound being synthesized. For example, some compounds may act as inhibitors of enzymes or receptors, while others may act as agonists or antagonists of these molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of compounds synthesized using 3-Amino-2-(trifluoromethyl)isonicotinaldehyde depend on the specific compound being synthesized. In general, compounds synthesized using 3-Amino-2-(trifluoromethyl)isonicotinaldehyde have been found to have anti-cancer, anti-inflammatory, and antifungal activities. In addition, some compounds synthesized using 3-Amino-2-(trifluoromethyl)isonicotinaldehyde have been found to have potential applications in drug delivery, gene therapy, and tissue engineering.

Advantages And Limitations For Lab Experiments

3-Amino-2-(trifluoromethyl)isonicotinaldehyde has several advantages for laboratory experiments. It is a versatile synthetic intermediate that can be used to synthesize a variety of compounds with various biological activities. In addition, it is relatively inexpensive and easy to obtain. However, 3-Amino-2-(trifluoromethyl)isonicotinaldehyde also has several limitations. It is a highly reactive compound and must be handled with caution. In addition, it is sensitive to light and air, and must be stored in an airtight container.

Future Directions

The use of 3-Amino-2-(trifluoromethyl)isonicotinaldehyde as a synthetic intermediate offers many potential future directions. It could be used to synthesize compounds with potential applications in drug delivery, gene therapy, and tissue engineering. In addition, it could be used to synthesize compounds with improved pharmacological properties, such as increased potency and reduced toxicity. Furthermore, 3-Amino-2-(trifluoromethyl)isonicotinaldehyde could be used to synthesize fluorescent probes for imaging applications. Finally, 3-Amino-2-(trifluoromethyl)isonicotinaldehyde could be used to synthesize compounds that could be used as biomarkers for diseases or as diagnostic agents.

Scientific Research Applications

3-Amino-2-(trifluoromethyl)isonicotinaldehyde has been used in a wide variety of scientific research applications. It has been used in the synthesis of a variety of compounds with various biological activities, including anti-cancer, anti-inflammatory, and antifungal activities. It has also been used in the synthesis of compounds with potential applications in drug delivery, gene therapy, and tissue engineering. In addition, 3-Amino-2-(trifluoromethyl)isonicotinaldehyde has been used in the synthesis of fluorescent probes for imaging applications.

properties

IUPAC Name

3-amino-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6-5(11)4(3-13)1-2-12-6/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXNUUSUWXIJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(trifluoromethyl)isonicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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